1-(quinolin-7-yl)methanamine dihydrochloride
Description
Properties
CAS No. |
2503203-31-2 |
|---|---|
Molecular Formula |
C10H12Cl2N2 |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(Quinolin-7-yl)methanamine Dihydrochloride: Structure, Properties, Synthesis, and Applications
Executive Summary: The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and pharmaceuticals.[1][2] This guide provides an in-depth technical overview of 1-(quinolin-7-yl)methanamine dihydrochloride, a key chemical intermediate that offers a strategic entry point for the synthesis of novel 7-substituted quinoline derivatives. We will explore its chemical structure, physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, and its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this versatile building block.
Introduction: The Significance of the Quinoline Core
Quinoline, a bicyclic aromatic heterocycle, is a fundamental motif in both natural products and synthetic pharmaceuticals.[1][3] Its rigid structure and capacity for diverse functionalization have made it a focal point of drug design, leading to compounds with a vast spectrum of therapeutic activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][4][5] 1-(Quinolin-7-yl)methanamine, and specifically its dihydrochloride salt form for improved stability and handling, serves as a crucial building block. The primary aminomethyl group at the C7-position is a versatile functional handle, enabling chemists to introduce a wide range of substituents and explore structure-activity relationships (SAR) in the pursuit of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
The unambiguous identification and understanding of a compound's physical properties are critical for its effective use in a research setting. 1-(Quinolin-7-yl)methanamine dihydrochloride is a salt, which enhances its stability and often improves its solubility in polar solvents compared to the free base.
Chemical Structure:

Data Summary Table:
| Identifier | Value | Reference |
| IUPAC Name | (quinolin-7-yl)methanamine;dihydrochloride | N/A |
| Synonyms | 7-(Aminomethyl)quinoline dihydrochloride | [6] |
| CAS Number | 2503203-31-2 | [6][7] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | [8][9] |
| Molecular Weight | 231.12 g/mol | [8][9] |
| Physical Form | Solid | [10] |
| Storage Conditions | Store at room temperature, keep dry and cool. | [10][11] |
| Purity | Typically ≥97% | [10] |
Synthesis and Purification
While specific literature detailing the synthesis of CAS number 2503203-31-2 is not publicly prevalent, a robust and logical synthetic route can be designed based on well-established transformations in organic chemistry. A highly effective strategy involves the reduction of a nitrile, in this case, 7-cyanoquinoline.
Synthetic Strategy: The Logic of Nitrile Reduction
The reduction of an aryl nitrile to a primary benzylamine is a fundamental and high-yielding transformation. This approach is often preferred due to the commercial availability of the nitrile starting material and the variety of reliable reducing agents that can effect this conversion. Catalytic hydrogenation or the use of powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are standard choices. The subsequent treatment with hydrochloric acid allows for the straightforward isolation of the stable dihydrochloride salt, which precipitates from non-polar organic solvents.
Proposed Experimental Protocol
Step 1: Reduction of 7-Cyanoquinoline to 1-(Quinolin-7-yl)methanamine
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Suspension: Under a positive pressure of nitrogen, suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve 7-cyanoquinoline (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. Causality: This controlled addition is crucial to manage the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water (Fieser workup). Trustworthiness: This specific workup procedure is a standard, reliable method for safely neutralizing excess hydride and generating a granular, filterable aluminum salt precipitate.
-
Isolation: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 1-(quinolin-7-yl)methanamine free base.
Step 2: Formation of the Dihydrochloride Salt
-
Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent, such as isopropanol or methanol.
-
Acidification: To the stirred solution, add an excess (2.2-2.5 equivalents) of a solution of hydrogen chloride in a non-polar solvent (e.g., HCl in diethyl ether or dioxane).
-
Precipitation: The dihydrochloride salt will precipitate out of the solution. Stir the resulting suspension at room temperature for 1-2 hours to ensure complete precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the purified 1-(quinolin-7-yl)methanamine dihydrochloride under vacuum to obtain the final product.
Synthesis and Purification Workflow Diagram
Structural Elucidation and Spectroscopic Analysis
Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be accurately predicted based on its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like D₂O or DMSO-d₆, the spectrum would show characteristic signals for the quinoline ring protons, typically in the aromatic region (δ 7.5-9.0 ppm). The two benzylic protons of the -CH₂- group would likely appear as a singlet around δ 4.0-4.5 ppm. The three protons of the ammonium group (-NH₃⁺) would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display 10 distinct carbon signals. Nine signals would be in the aromatic region (>110 ppm) corresponding to the quinoline ring carbons, and one aliphatic signal for the -CH₂- carbon would appear further upfield (typically δ 40-50 ppm).
-
MS (Mass Spectrometry): Electrospray ionization (ESI) in positive mode would show the molecular ion for the free base. The expected [M+H]⁺ peak for C₁₀H₁₀N₂ would be at m/z ≈ 159.09.
-
IR (Infrared) Spectroscopy: Key absorption bands would include broad N-H stretching from the ammonium salt in the 2800-3200 cm⁻¹ region, C-H stretching from the aromatic and aliphatic groups, and characteristic C=C and C=N stretching vibrations from the quinoline ring in the 1400-1600 cm⁻¹ region.
Applications in Research and Drug Development
1-(Quinolin-7-yl)methanamine dihydrochloride is not typically an end-product but rather a valuable starting material. Its utility stems from the reactive primary amine, which allows for a multitude of subsequent chemical modifications:
-
Amide Coupling: The amine can be readily acylated with carboxylic acids, acid chlorides, or sulfonyl chlorides to form a diverse library of amides and sulfonamides. This is a common strategy in medicinal chemistry to probe interactions with biological targets.
-
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions provides access to secondary and tertiary amines, enabling the introduction of various alkyl and aryl substituents.
-
Building Block for Complex Scaffolds: The aminomethylquinoline core can be incorporated into larger, more complex molecular architectures, serving as a key fragment in the synthesis of targeted therapies. The quinoline moiety itself is known to be a key pharmacophore in drugs targeting cancer and malaria.
The broad biological activities associated with the quinoline nucleus suggest that derivatives of this compound could be investigated for a range of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][12]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Identification: Based on data for related compounds, 1-(quinolin-7-yl)methanamine dihydrochloride is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[9][13]
-
Handling: Always handle this compound inside a chemical fume hood.[14] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid inhalation of dust and contact with skin and eyes.[6]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[10][16] Keep it away from strong oxidizing agents and strong acids.[14]
References
-
ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). 1H NMR (600 MHz, CDCl3) δ 7. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2023). Safety Data Sheet - (1-Cyclobutyl-1H-imidazol-5-yl)methanamine hydrochloride. Retrieved from [Link]
-
Supporting Materials. (n.d.). Supporting Materials. Retrieved from [Link]
- Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 45-56.
-
PubChem. (n.d.). 1-(Isoquinolin-1-yl)methanamine dihydrochloride. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). Quinolin-3-ylmethanamine dihydrochloride. Retrieved from [Link]
- Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7859-7881.
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025). Research Journal of Pharmacy and Technology.
- Shahrukh, A., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Mini-Reviews in Medicinal Chemistry, 25.
- Asres, Y. A., & Murthy, H. C. A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21459-21480.
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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7-(Aminomethyl)quinoline dihydrochloride molecular weight and formula
Chemo-Structural Analysis, Synthesis, and Application in Medicinal Chemistry
Executive Summary
7-(Aminomethyl)quinoline dihydrochloride is a bifunctional heterocyclic building block critical to fragment-based drug discovery (FBDD) and the development of fluorescent molecular probes.[1] Unlike its aniline analog (7-aminoquinoline), this molecule features a primary amine separated from the quinoline core by a methylene spacer, altering its basicity, nucleophilicity, and steric profile.[1]
This guide provides a definitive technical analysis of the molecule, establishing its physiochemical specifications, validated synthetic routes, and handling protocols for high-precision research environments.[1]
Part 1: Physiochemical Specifications[1]
The following data constitutes the authoritative identity of the target molecule. Researchers must verify these parameters via LC-MS and NMR upon receipt of commercial batches to ensure salt stoichiometry (dihydrochloride vs. monohydrochloride).[1]
Table 1: Molecular Identity & Properties[1]
| Parameter | Specification | Technical Notes |
| Compound Name | 7-(Aminomethyl)quinoline dihydrochloride | Also known as Quinolin-7-ylmethanamine dihydrochloride.[1] |
| CAS Number | 2503203-31-2 (Dihydrochloride) | Note:[1][2] Free base CAS is 102370-74-5.[1] |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | Stoichiometry: 1 Free Base + 2 HCl molecules.[1] |
| Molecular Weight | 231.12 g/mol | Free base MW is 158.20 g/mol .[1][3] |
| Appearance | Off-white to pale yellow solid | Color deepens upon oxidation or moisture absorption.[1] |
| Solubility | Water (>50 mg/mL), DMSO | High aqueous solubility due to ionic salt character.[1] |
| Hygroscopicity | High | Deliquescent; requires storage under desiccant.[1][3] |
| pKa (Calc) | ~5.1 (Quinoline N), ~9.5 (Amine) | The methylene spacer increases the amine pKa compared to aniline.[1] |
Critical Distinction: Do not confuse this molecule with 7-Aminoquinoline (CAS 580-19-8) .[1] The absence of the methylene group in 7-Aminoquinoline results in significantly lower nucleophilicity and distinct electronic coupling with the aromatic system.[1]
Part 2: Synthesis & Structural Validation[1][3]
The synthesis of 7-(Aminomethyl)quinoline dihydrochloride typically proceeds via the reduction of 7-cyanoquinoline.[1] This route is preferred over the Delepine reaction of 7-chloromethylquinoline due to higher yields and easier purification.[1]
Synthetic Pathway (Graphviz Visualization)[1]
The following diagram outlines the reduction of the nitrile precursor followed by salt formation.[1]
Figure 1: Synthetic route from nitrile precursor to dihydrochloride salt.
Validated Laboratory Protocol
Objective: Synthesis of 7-(Aminomethyl)quinoline Dihydrochloride from 7-Cyanoquinoline.
-
Reduction (Free Base Formation):
-
Dissolve 7-cyanoquinoline (1.0 eq) in anhydrous THF.
-
Caution: Under inert atmosphere (
), slowly add (2.5 eq) at 0°C. -
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench carefully with Fieser method (
, 15% , ).[1] -
Filter precipitate, dry organic layer over
, and concentrate in vacuo.
-
-
Salt Formation:
-
Validation (QC):
-
1H NMR (
): Look for the singlet methylene peak ( ) around δ 4.3-4.5 ppm.[1] The aromatic region should show significant downfield shifts due to protonation of the quinoline nitrogen.[1] -
Chloride Titration: Perform argentometric titration (
) to confirm the presence of 2 equivalents of chloride, ensuring the dihydrochloride state.[1]
-
Part 3: Functional Applications in Drug Discovery[1]
This scaffold is highly valued for its ability to introduce the quinoline pharmacophore—a "privileged structure" in medicinal chemistry—while providing a reactive handle for conjugation.[1]
Fragment-Based Drug Design (FBDD)
The quinoline ring provides
-
Kinase Inhibition: Quinoline derivatives often target the ATP-binding pocket of kinases.[1] The amine allows for amide coupling to "hinge-binding" motifs.[1]
-
Chelation: The nitrogen on the quinoline ring and the side-chain amine can act as a bidentate ligand for metal ions (
, ), useful in metalloenzyme inhibitors.[1]
Application Workflow
Figure 2: Workflow for utilizing the scaffold in combinatorial library generation.[1]
Part 4: Handling, Stability & Solubility[1][3]
Storage & Stability[3]
-
Hygroscopicity: The dihydrochloride salt is prone to absorbing atmospheric moisture, which can lead to hydrolysis or stoichiometry drift (becoming a sticky gum).[1]
-
Protocol: Store at -20°C in a sealed vial under Argon. Allow the vial to equilibrate to room temperature before opening to prevent water condensation.[1]
Solubility Optimization
For biological assays, the salt must be dissolved correctly to prevent precipitation:
-
Stock Solution: Dissolve in DMSO to 10-50 mM.
-
Aqueous Dilution: When diluting into buffer (PBS), ensure the pH is buffered. The acidity of the dihydrochloride (releasing 2
) can drop the pH of weak buffers, potentially affecting assay results.[1]
References
-
ChemicalBook. (2025).[1] Quinolin-7-ylmethanamine dihydrochloride Properties and Suppliers. Retrieved from [1][4]
-
BenchChem. (2025).[1] Quinolin-2-ylmethanamine dihydrochloride Structure and Salt Comparison. (Used for comparative salt properties).[1][3] Retrieved from [1]
-
PubChem. (2025).[1][5] 7-(Aminomethyl)quinolin-4-one analogs and Quinoline properties. National Library of Medicine.[1] Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Quinolin-7-ylmethanamine hydrochloride Product Specification. Retrieved from [1]
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- 4. 580-19-8 CAS MSDS (7-Aminoquinoline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for reductive amination using 1-(quinolin-7-yl)methanamine dihydrochloride
An Application Guide to Reductive Amination Using 1-(quinolin-7-yl)methanamine dihydrochloride
Introduction: The Strategic Importance of the Quinoline Moiety
In the landscape of medicinal chemistry and drug development, the quinoline scaffold is a privileged structure, appearing in a wide array of therapeutic agents due to its ability to interact with diverse biological targets. The synthesis of complex molecules incorporating this motif often relies on robust and predictable chemical transformations. Reductive amination stands out as a cornerstone method for forging carbon-nitrogen bonds, offering a powerful strategy for introducing the quinoline group via reagents like 1-(quinolin-7-yl)methanamine.
This application note provides a comprehensive guide for researchers utilizing 1-(quinolin-7-yl)methanamine dihydrochloride in reductive amination protocols. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and discuss critical parameters for optimization and troubleshooting. The focus is on providing not just a set of instructions, but a framework for rational experimental design.
Core Principles: A Two-Stage, One-Pot Transformation
Reductive amination is a sequential process that converts a carbonyl group (from an aldehyde or ketone) into an amine. The elegance of this method lies in its ability to be performed in a single reaction vessel, which enhances efficiency and minimizes handling losses. The reaction proceeds through two key stages:
-
Imine/Iminium Ion Formation: The process begins with the nucleophilic attack of the primary amine, 1-(quinolin-7-yl)methanamine, on the electrophilic carbonyl carbon. This is a reversible reaction that, after dehydration, yields a Schiff base, commonly known as an imine. In the typically mild acidic conditions of the reaction, this imine can be protonated to form an iminium ion. The iminium ion is significantly more electrophilic than the starting carbonyl compound, a critical feature for the selectivity of the subsequent reduction step.[1][2]
-
Hydride-Mediated Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a selective hydride-donating reagent.
The Critical Choice of Reducing Agent
The success of a reductive amination hinges on the choice of reducing agent. The ideal reagent must exhibit chemoselectivity, reducing the imine/iminium intermediate much more rapidly than the starting aldehyde or ketone.[3] While several reagents exist, sodium triacetoxyborohydride, NaBH(OAc)₃, has emerged as the reagent of choice for its mildness, remarkable selectivity, and safety profile compared to alternatives like the highly toxic sodium cyanoborohydride (NaBH₃CN).[4][5] The bulky acetate groups on NaBH(OAc)₃ temper its reactivity, making it slow to react with ketones and aldehydes but highly effective for the reduction of the more reactive protonated iminium ion.[4][6]
Workflow and Mechanism
The overall process can be visualized as a streamlined workflow from starting materials to the final secondary amine product.
Caption: General workflow for reductive amination.
The underlying chemical transformation highlights the formation of the key iminium intermediate, which is selectively targeted by the hydride reagent.
Sources
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Application Notes & Protocols: Amide Coupling Reactions for 1-(quinolin-7-yl)methanamine
Prepared by: Gemini, Senior Application Scientist
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2] Molecules incorporating this moiety are investigated for anticancer, antiviral, and antidepressant applications, among others.[1] 1-(quinolin-7-yl)methanamine is a key building block, presenting a primary amine that serves as a versatile handle for molecular elaboration. The formation of an amide bond is arguably the most common reaction in drug discovery and development, prized for its metabolic stability and ability to form key hydrogen bonding interactions with biological targets.[3][4]
This guide provides an in-depth analysis and detailed protocols for the successful amide coupling of 1-(quinolin-7-yl)methanamine with various carboxylic acids. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering researchers to optimize conditions for their specific substrates and achieve high yields and purity.
Core Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow at ambient temperatures, primarily due to the rapid acid-base reaction that forms a non-reactive carboxylate-ammonium salt.[5] Therefore, the central principle of modern amide coupling is the activation of the carboxylic acid.[3][6] This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, creating a highly electrophilic acylating agent that can be readily attacked by the nucleophilic amine.[3]
A plethora of coupling reagents have been developed to facilitate this activation, each with its own mechanism, advantages, and disadvantages.[7] The choice of reagent, base, solvent, and reaction conditions is critical and must be tailored to the specific properties of the coupling partners.
Substrate Considerations: 1-(quinolin-7-yl)methanamine
1-(quinolin-7-yl)methanamine is a primary, benzylic-type amine. Its key features relevant to amide coupling are:
-
Nucleophilicity: As a primary amine, it is a potent nucleophile, readily participating in coupling reactions.
-
Steric Hindrance: The amine is relatively unhindered, which generally allows for efficient coupling.
-
Quinoline Nitrogen: The quinoline ring contains a tertiary nitrogen atom. While significantly less basic and nucleophilic than the primary amine, it can potentially interact with reagents or act as an internal base. This is generally not a major issue but should be considered, especially if harsh conditions or highly reactive electrophiles are used.
-
Solubility: The quinoline moiety imparts a degree of aromaticity and polarity, influencing its solubility in common organic solvents.
Selecting the Optimal Coupling System
Choosing the correct reaction conditions is paramount to success.[3] A variety of factors, including potential side reactions, solubility issues, and the need to preserve stereochemistry in the carboxylic acid partner, must be considered.[3]
Classes of Coupling Reagents
1. Uronium/Aminium Salts (e.g., HATU, HBTU)
Uronium and aminium salts are among the most efficient and widely used coupling reagents, known for fast reaction times and low rates of racemization, especially when derived from 1-hydroxy-7-azabenzotriazole (HOAt).[6]
-
Mechanism with HATU: The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base (e.g., DIPEA).[4][8] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[8] This active ester is then readily attacked by the amine to form the desired amide.[8]
-
Key Consideration: It is crucial to pre-activate the carboxylic acid with HATU and the base before adding the amine.[9] Uronium reagents can react directly with primary amines to form an unreactive guanidinium byproduct, capping the amine and reducing the yield.[10]
2. Carbodiimides (e.g., EDC, DCC)
Carbodiimides are classic activating agents.[3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly favored in medicinal chemistry because its urea byproduct is water-soluble, simplifying purification compared to the insoluble byproduct of dicyclohexylcarbodiimide (DCC).[11][12]
-
Mechanism with EDC/HOBt: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is prone to racemization and can undergo intramolecular rearrangement.[13] To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is used.[11] HOBt traps the O-acylisourea to form a more stable HOBt-active ester, which then reacts cleanly with the amine.[11]
3. Phosphonium Salts (e.g., PyBOP)
Phosphonium salts, like uronium salts, are highly efficient. A key advantage is that they do not react with the free amine component, which means pre-activation is not strictly necessary and all components can be mixed at once.[3][9] This can be beneficial when using valuable or limited amines.[3]
4. Propanephosphonic Acid Anhydride (T3P®)
T3P® is a cyclic phosphonic anhydride that acts as a powerful dehydrating agent. It is prized for its mild reaction conditions, high yields, low epimerization, and exceptionally clean workup, as all byproducts are water-soluble.[14][15]
-
Mechanism with T3P: The carboxylic acid is activated by T3P in the presence of a base to form a mixed anhydride intermediate. This activated species is then aminolyzed to yield the amide.[15]
The Role of Bases and Solvents
-
Bases: A non-nucleophilic organic base is required to deprotonate the carboxylic acid and to scavenge any acidic byproducts generated during the reaction (e.g., HCl from EDC hydrochloride).[6][] N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are common choices.[4] DIPEA is often preferred due to its greater steric bulk, which reduces its potential for undesired nucleophilic side reactions.
-
Solvents: The solvent must dissolve all reactants and reagents.[17] N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating power for a wide range of substrates.[18] Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are also frequently used.[4][17] The choice of solvent can significantly impact reaction rates and outcomes.[18][19]
Visualized Mechanisms and Workflows
General Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
HATU-Mediated Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated amide coupling.
EDC/HOBt-Mediated Coupling Mechanism
Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.
Detailed Experimental Protocols
Protocol 1: HATU-Mediated Coupling
This protocol is highly reliable for a wide range of substrates and is known for its high efficiency and rapid reaction times.[10]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-(quinolin-7-yl)methanamine (1.0-1.1 equiv)
-
HATU (1.1-1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Add DIPEA (2.5-3.0 equiv) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1-1.2 equiv) in one portion to the mixture. Stir for 10-15 minutes to allow for pre-activation of the carboxylic acid. The solution may change color.[10]
-
In a separate vial, dissolve 1-(quinolin-7-yl)methanamine (1.0-1.1 equiv) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.[10]
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.
Protocol 2: EDC/HOBt-Mediated Coupling
A classic, cost-effective, and reliable method with an easy, aqueous workup to remove the major byproduct.[12][20]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-(quinolin-7-yl)methanamine (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt·H₂O (1.2 equiv, or 0.1 equiv if used catalytically)[11][12]
-
DIPEA or Triethylamine (Et₃N) (1.2-2.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Reaction vessel, magnetic stirrer
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 equiv), 1-(quinolin-7-yl)methanamine (1.0 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF (0.1-0.2 M) at 0 °C (ice bath), add the base (DIPEA or Et₃N, 1.2-2.0 equiv).[12]
-
Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
Workup and Purification:
-
Dilute the reaction mixture with DCM or ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl or 10% citric acid (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove excess acid and HOBt), and brine.[12] The water-soluble urea byproduct from EDC will be removed in the aqueous layers.[12]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: T3P®-Mediated Coupling
An excellent choice for sensitive substrates, offering mild conditions and a very simple workup.[14][21]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
1-(quinolin-7-yl)methanamine (1.1 equiv)
-
T3P® (50 wt% solution in ethyl acetate or DMF) (1.5 equiv)
-
Pyridine or Triethylamine (Et₃N) (3.0-4.0 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) or 2-Methyl-THF
-
Reaction vessel, magnetic stirrer
Procedure:
-
In a reaction vessel, dissolve the carboxylic acid (1.0 equiv) and 1-(quinolin-7-yl)methanamine (1.1 equiv) in the chosen solvent (e.g., EtOAc).
-
Add the base (Pyridine or Et₃N, 3.0-4.0 equiv).[14]
-
Cool the mixture to 0 °C (ice bath).
-
Slowly add the T3P® solution (1.5 equiv) dropwise, keeping the internal temperature low.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
Workup and Purification:
-
Quench the reaction by adding water or saturated aqueous NaHCO₃.
-
If necessary, dilute with more ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and brine (1x). The phosphonic acid byproducts are highly water-soluble and will be efficiently removed.[15]
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary and Comparison
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt | Protocol 3: T3P® |
| Reagent Class | Uronium Salt | Carbodiimide | Phosphonic Anhydride |
| Equivalents | 1.1-1.2 | 1.2 | 1.5 |
| Base | DIPEA (2.5-3.0 eq) | DIPEA/Et₃N (1.2-2.0 eq) | Pyridine/Et₃N (3.0-4.0 eq) |
| Typical Solvent | DMF, ACN | DCM, DMF | EtOAc, 2-MeTHF |
| Temperature | Room Temperature | 0 °C to Room Temp | 0 °C to Room Temp |
| Time | 1-4 hours | 12-18 hours | 2-16 hours |
| Pros | Very fast, high yields, low racemization | Cost-effective, water-soluble byproduct | Extremely clean workup, mild, low racemization |
| Cons | Expensive, requires pre-activation to avoid side reactions[9][10] | Slower, potential for side reactions without HOBt | Requires stoichiometric excess, moderate cost |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inadequate acid activation; low amine nucleophilicity (unlikely here); suboptimal conditions.[13] | Switch to a more powerful coupling reagent like HATU. Ensure all reagents are anhydrous. Increase reaction concentration (0.2-0.5 M).[13] |
| Guanidinylation Side Product | (With HATU/HBTU) Amine reacting directly with the coupling reagent. | Ensure proper order of addition: always pre-activate the acid with HATU/base before adding the amine.[9][10] |
| Difficult Purification | (With DCC) Insoluble dicyclohexylurea byproduct. | Use EDC instead of DCC for a water-soluble urea byproduct.[12] Ensure aqueous washes are thorough. |
| Racemization of Acid | (Especially with carbodiimides) Over-activation or formation of unstable intermediates. | Always use an additive like HOBt or HOAt.[13] Consider a reagent known for low racemization like T3P® or HATU.[14][21] |
References
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Kaur, H., & Singh, G. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic-synthesis.com. [Link]
-
Lawer, A., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Taylor & Francis Online. [Link]
-
Curia. (2024). Understanding T3P® from start to finish. Curiaglobal.com. [Link]
-
Taylor, C. K., et al. (1995). Solvent effects on coupling yields during rapid solid‐phase synthesis of CGRP(8‐37) employing in situ neutralization. ResearchGate. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. organic-chemistry.org. [Link]
- Unspecified Source. (n.d.). Optimizing Peptide Coupling: Key Techniques. [No URL available]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). organic-chemistry.org. [Link]
-
Fields, G. B., et al. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
-
Gevorg, S. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Bakonyi, Z., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. [Link]
-
Sherwood, J., et al. (2017). The greening of peptide synthesis. RSC Publishing. [Link]
- Unspecified Source. (n.d.). Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications Inclusive of Large-Scale Synthesis. [No URL available]
-
Wang, Y., et al. (2022). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Nature. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. organic-chemistry.org. [Link]
-
Chem Reactor. (2024). T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube. [Link]
-
Tong, Y., et al. (2024). Experimental and Mechanistic Investigation of Amide-Based Deep Eutectic Solvents for Quinoline Extraction and Separation from Wash Oil. Industrial & Engineering Chemistry Research. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. organic-chemistry.org. [Link]
-
Reddit user curdled. (2023). Comment on HATU/PyBOP coupling procedure question. Reddit. [Link]
-
Szeląg, M., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
-
Reddit user. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. [Link]
-
Loidolt, M., et al. (2021). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. University of Houston. [Link]
- Unspecified Source. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [No URL available]
- Google Patents. (n.d.). CN114853670B - Quinoline compounds containing amide groups and their preparation and application.
-
Moganeradj, K., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. National Institutes of Health. [Link]
-
Jampilek, J., et al. (2006). Substituted Amides of Quinoline Derivatives: Preparation and Their Photosynthesis-inhibiting Activity. ResearchGate. [Link]
-
Charris, J., et al. (2009). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. National Institutes of Health. [Link]
-
Stana, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study | MDPI [mdpi.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. One moment, please... [growingscience.com]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Lab Reporter [fishersci.co.uk]
- 7. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
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- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging 1-(quinolin-7-yl)methanamine in the Design of Next-Generation Antibody-Drug Conjugates
Introduction: The Critical Role of Linker Chemistry in ADC Therapeutic Index
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the exquisite specificity of monoclonal antibodies (mAbs) with the potent cell-killing ability of cytotoxic payloads.[1][2][3][4] This synergy allows for the selective delivery of potent drugs to tumor cells, thereby widening the therapeutic window and minimizing systemic toxicity.[5][6] The linker, a seemingly simple bridge between the antibody and the payload, is a critical determinant of an ADC's success, profoundly influencing its stability, pharmacokinetics, and mechanism of action.[7][][9] A well-designed linker must ensure the ADC remains intact in systemic circulation while enabling efficient and specific payload release within the target cancer cell.[2][9]
This guide explores the application of 1-(quinolin-7-yl)methanamine as a novel structural motif in ADC linker design. The quinoline scaffold, a heterocyclic aromatic compound, offers unique physicochemical properties that can be harnessed to improve the performance of ADCs. Its rigid structure and potential for π-π stacking interactions may influence the overall conformation and stability of the ADC, while its aromatic nature could impact solubility and aggregation propensity. This document provides a comprehensive overview, detailed protocols, and expert insights for researchers and drug development professionals interested in exploring this innovative linker technology.
1-(quinolin-7-yl)methanamine: A Versatile Scaffold for Linker Synthesis
1-(quinolin-7-yl)methanamine presents a primary amine handle that serves as a versatile attachment point for further chemical modification, allowing for its incorporation into more complex bifunctional linker designs. The quinoline core itself can be further functionalized, offering a modular approach to linker development.
Physicochemical Properties of the Quinoline Moiety
The incorporation of a quinoline structure into a linker can modulate the overall properties of the resulting ADC. The aromatic and heterocyclic nature of the quinoline ring system may contribute to:
-
Enhanced Stability: The rigid quinoline scaffold can impart conformational constraint to the linker, potentially improving its stability in circulation.
-
Modulated Solubility: The quinoline moiety can influence the hydrophilicity or hydrophobicity of the linker-payload complex, which in turn can affect the solubility and aggregation properties of the ADC.[7]
-
Potential for Novel Release Mechanisms: While this guide focuses on established conjugation chemistries, the electronic properties of the quinoline ring could be exploited in the design of novel, triggerable release mechanisms.
The following sections detail a hypothetical application of a 1-(quinolin-7-yl)methanamine-based linker for the development of a research-grade ADC.
Experimental Design: Synthesis of a Quinoline-Linked ADC
This section outlines the synthesis of an ADC utilizing a linker derived from 1-(quinolin-7-yl)methanamine. The overall workflow involves the synthesis of a bifunctional linker-payload construct, followed by conjugation to a monoclonal antibody.
Workflow Overview
Figure 1: Overall workflow for the synthesis of an ADC using a quinoline-based linker.
Part 1: Synthesis of a Maleimide-Activated Quinoline-Linker-Payload
This protocol describes the synthesis of a hypothetical drug-linker construct where a potent cytotoxic agent (e.g., Monomethyl Auristatin E - MMAE) is attached to the 1-(quinolin-7-yl)methanamine scaffold, which is then functionalized with a maleimide group for subsequent conjugation to antibody thiols.
Materials:
-
1-(quinolin-7-yl)methanamine hydrochloride
-
MMAE (or other amine-containing payload)
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase HPLC system for purification
-
Mass Spectrometer for characterization
Protocol:
-
Preparation of Free Base 1-(quinolin-7-yl)methanamine:
-
Dissolve 1-(quinolin-7-yl)methanamine hydrochloride in a minimal amount of water.
-
Add a saturated solution of sodium bicarbonate to basify the solution to pH > 9.
-
Extract the free base into a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Coupling of Payload to Quinoline Scaffold:
-
This step is highly dependent on the payload's functional groups. For this example, we assume a payload with a carboxylic acid that has been pre-activated as an NHS ester.
-
Dissolve the free base 1-(quinolin-7-yl)methanamine and the payload-NHS ester in anhydrous DMF.
-
Add a non-nucleophilic base such as DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the product can be purified by reverse-phase HPLC.
-
-
Introduction of the Maleimide Moiety:
-
Dissolve the purified quinoline-payload conjugate in anhydrous DMF.
-
Add SMCC (1.1 equivalents) and DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature for 1-2 hours, monitoring for the formation of the final product.
-
Purify the final maleimide-activated quinoline-linker-payload construct by reverse-phase HPLC.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
-
Part 2: Antibody Modification and Conjugation
This protocol outlines the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation, followed by the reaction with the maleimide-activated quinoline-linker-payload.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Tris(2-carboxyethyl)phosphine (TCEP) solution.
-
Purified maleimide-activated quinoline-linker-payload.
-
N-acetylcysteine solution.
-
Size-Exclusion Chromatography (SEC) system for purification.
Protocol:
-
Antibody Reduction:
-
Prepare the antibody in a reaction buffer (e.g., PBS with 50 mM borate, pH 8.0).
-
Add a calculated molar excess of TCEP (typically 2-5 equivalents for partial reduction) to the antibody solution.[10] The exact amount may require optimization for the specific antibody.
-
Incubate at 37°C for 1-2 hours.[10]
-
Remove excess TCEP using a desalting column (e.g., G25) equilibrated in a conjugation buffer (e.g., PBS, pH 7.2).[10]
-
-
Conjugation Reaction:
-
Immediately add the maleimide-activated quinoline-linker-payload (typically a 5-10 fold molar excess per generated thiol) to the reduced antibody solution.
-
Incubate the reaction at 4°C or room temperature for 1-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated linker-payload and other reaction components using a suitable method such as Size-Exclusion Chromatography (SEC).[11]
-
Collect fractions corresponding to the monomeric ADC peak.
-
Pool the relevant fractions and concentrate the purified ADC using an appropriate ultrafiltration device.
-
Figure 2: Schematic of the antibody conjugation process.
Characterization of the Quinoline-Linked ADC
Thorough characterization of the synthesized ADC is crucial to ensure its quality, homogeneity, and suitability for further studies.[5][12]
Key Characterization Assays
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | UV-Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody, which directly impacts efficacy and safety.[3][5] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and detect the presence of high molecular weight aggregates. |
| Antigen Binding | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | To confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[3] |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | To evaluate the potency of the ADC against target-expressing cancer cell lines. |
Protocol: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This is a relatively simple and quick method to estimate the average DAR.[3] It requires knowledge of the extinction coefficients of the antibody and the linker-payload at two different wavelengths.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and another wavelength where the linker-payload has significant absorbance but the antibody does not (e.g., 330 nm for a quinoline moiety).
-
Calculate the concentration of the antibody and the drug-linker using the Beer-Lambert law and solving a set of simultaneous equations based on the known extinction coefficients.
-
The DAR is the molar ratio of the drug-linker to the antibody.
Note: This method provides an average DAR and does not give information on the distribution of different drug-loaded species.[3] HIC and MS are recommended for a more detailed characterization.
Troubleshooting and Expert Insights
-
ADC Aggregation: Hydrophobic payloads and linkers can lead to ADC aggregation.[7] If aggregation is observed during purification, consider optimizing the conjugation conditions (e.g., lower temperature, shorter reaction time) or incorporating hydrophilic moieties (e.g., PEG spacers) into the linker design.
-
Low DAR: Inefficient conjugation can result in a low DAR. Ensure complete removal of the reducing agent before adding the maleimide-activated linker-payload. The stability of the maleimide group is also critical; it can hydrolyze at high pH or over extended periods.
-
Heterogeneity: Lysine-based conjugation often results in a heterogeneous mixture of ADCs. Cysteine-based conjugation, as described in this protocol, generally yields more homogeneous products.[11] For even greater control over the DAR and conjugation site, consider site-specific conjugation technologies.[13]
Conclusion
The development of novel linker technologies is a key driver of innovation in the ADC field.[7] 1-(quinolin-7-yl)methanamine offers a unique and versatile chemical scaffold for the design of next-generation linkers. The protocols and insights provided in this guide serve as a foundation for researchers to explore the potential of quinoline-based linkers in their ADC development programs. Through careful design, synthesis, and characterization, these novel constructs may lead to ADCs with improved therapeutic properties.
References
-
Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Available from: [Link]
-
Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability. Available from: [Link]
-
Sun, M. M. C., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics, 13(7), 945. Available from: [Link]
-
McLeod, C. (2026, February 14). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. Available from: [Link]
-
Precise PEG. (n.d.). Key Factors in ADC Linker Chemistry: Enhancing Drug Efficacy. Available from: [Link]
-
Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(4), 561. Available from: [Link]
-
Sartorius. (n.d.). Characterization of Antibody-Drug Conjugates. Available from: [Link]
-
Frontage Labs. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates. Available from: [Link]
-
Protheragen. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Available from: [Link]
-
Beck, A., et al. (2016). Processes for Constructing Homogeneous Antibody Drug Conjugates. Accounts of Chemical Research, 49(11), 2474-2483. Available from: [Link]
Sources
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- 3. blog.crownbio.com [blog.crownbio.com]
- 4. adcreview.com [adcreview.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Our Expertise in Antibody-Drug Conjugates - Debiopharm [debiopharm.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sartorius.com [sartorius.com]
- 13. pubs.acs.org [pubs.acs.org]
Procedure for converting 1-(quinolin-7-yl)methanamine dihydrochloride to free base
Topic: Procedure for Converting 1-(quinolin-7-yl)methanamine Dihydrochloride to its Free Base
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the conversion of 1-(quinolin-7-yl)methanamine dihydrochloride to its corresponding free base. Amine salts, such as hydrochlorides, are frequently used to improve the stability and solubility of drug candidates. However, for subsequent synthetic modifications, specific analytical procedures, or formulation into non-aqueous delivery systems, conversion to the neutral free base is often a critical step.[1][2] This guide details two robust protocols: the primary method of liquid-liquid extraction (LLE) and an alternative solid-phase extraction (SPE) technique. The underlying chemical principles, step-by-step instructions, and troubleshooting advice are provided to ensure a high-yield, successful conversion.
Introduction: The Rationale for Free Base Conversion
1-(quinolin-7-yl)methanamine is a versatile chemical intermediate featuring a quinoline core, a structure found in numerous physiologically active agents.[3] It is typically supplied as a dihydrochloride salt, where both the primary aliphatic amine and the quinoline ring nitrogen are protonated. This salt form enhances aqueous solubility and stability for storage.
The conversion to the free base is predicated on a fundamental acid-base reaction.[4] The dihydrochloride salt, when dissolved in an aqueous medium, exists as a dication. By introducing a base, we can selectively deprotonate these acidic centers. The primary aminomethyl group is significantly more basic (predicted pKa ≈ 8.56) than the quinoline nitrogen (pKa ≈ 4.9).[5][6] Therefore, by elevating the pH of the solution to a value approximately two units above the pKa of the aminomethyl group (i.e., pH 10.5-11), we can ensure near-complete deprotonation to the neutral free base.
This charge neutralization dramatically alters the molecule's physical properties, most notably its solubility. The ionic salt is hydrophilic, whereas the neutral free base is significantly more lipophilic and preferentially dissolves in organic solvents.[7][8] This differential solubility is the cornerstone of the liquid-liquid extraction technique used for its isolation.[9]
Physicochemical Properties
A clear understanding of the differing properties of the salt and free base is essential for procedural success.
| Property | 1-(quinolin-7-yl)methanamine Dihydrochloride | 1-(quinolin-7-yl)methanamine (Free Base) |
| Molecular Formula | C₁₀H₁₂Cl₂N₂ | C₁₀H₁₀N₂ |
| Molecular Weight | 231.13 g/mol | 158.20 g/mol |
| Appearance | Typically a white to off-white solid | Expected to be a solid or oil |
| Aqueous Solubility | High | Low |
| Organic Solubility | Low | High (e.g., in DCM, EtOAc, Chloroform) |
| Key pKa Values | pKa₁ (R-CH₂NH₃⁺) ≈ 8.56[5] pKa₂ (Quinoline-H⁺) ≈ 4.9[6] | N/A |
Primary Protocol: Liquid-Liquid Extraction (LLE)
This is the most common and direct method for isolating a free base from its salt. It relies on the partitioning of the neutral amine into an organic solvent that is immiscible with water.[7][10]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 1-(quinolin-7-yl)methanamine dihydrochloride | Separatory funnel (appropriate size) |
| Deionized water | Magnetic stirrer and stir bar |
| 1 M Sodium hydroxide (NaOH) solution | pH meter or pH test strips |
| Dichloromethane (DCM) or Ethyl acetate (EtOAc) | Beakers and Erlenmeyer flasks |
| Saturated sodium chloride solution (Brine) | Glass funnel |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Rotary evaporator |
Step-by-Step Procedure
-
Dissolution: Dissolve the 1-(quinolin-7-yl)methanamine dihydrochloride salt in a minimal amount of deionized water in a beaker or flask (e.g., 1 gram of salt in 20-30 mL of water). Stir until fully dissolved.
-
Basification: Place the flask on a magnetic stirrer. Slowly add 1 M NaOH solution dropwise while continuously monitoring the pH of the solution.
-
Causality: The hydroxide ions neutralize the hydrochloride and deprotonate the ammonium groups. You may observe the solution becoming cloudy as the less water-soluble free base begins to precipitate. Continue adding base until the pH is stable at 11-12. This ensures complete deprotonation of the primary amine.[4]
-
-
Extraction: Transfer the basified aqueous mixture to a separatory funnel. Add an equal volume of an organic solvent like dichloromethane (DCM).
-
Experimental Choice: DCM is denser than water and will form the bottom layer. Ethyl acetate is less dense and will form the top layer. Both are effective, but DCM often provides cleaner separations for amines.
-
-
Mixing: Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent it away from you to release any pressure. Shake the funnel vigorously for 30-60 seconds with frequent venting.[11]
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
-
Collection: Carefully drain the organic layer into a clean Erlenmeyer flask. If using DCM, this will be the bottom layer. If using ethyl acetate, this will be the top layer (drain the bottom aqueous layer first into a separate beaker, then drain the organic layer).
-
Repeat Extraction: Return the aqueous layer to the separatory funnel and add a fresh portion of the organic solvent (approx. half the initial volume). Repeat the extraction process (steps 4-6). Perform a total of three extractions to maximize the recovery of the free base.[8]
-
Causality: The compound distributes between the two phases according to its partition coefficient. Multiple extractions with smaller volumes of solvent are more efficient at recovering the compound than a single extraction with a large volume.
-
-
Combine & Wash: Combine all the collected organic extracts into the separatory funnel. Add about one-quarter volume of brine. Shake gently and allow the layers to separate. Discard the aqueous (brine) layer.
-
Causality: The brine wash helps to remove the bulk of the dissolved water from the organic phase and can aid in breaking up emulsions.[11]
-
-
Drying: Drain the washed organic layer into a clean, dry Erlenmeyer flask. Add a scoop of anhydrous sodium sulfate (enough so that some particles are free-flowing and not clumped together). Swirl the flask and let it sit for 10-15 minutes.
-
Causality: This step removes residual water, which can interfere with solvent evaporation and final product purity.
-
-
Isolation: Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel into a pre-weighed round-bottom flask. Rinse the drying agent with a small amount of fresh solvent to recover any remaining product.
-
Concentration: Remove the organic solvent using a rotary evaporator. Once the solvent is removed, the free base of 1-(quinolin-7-yl)methanamine will remain as a residue (either a solid or an oil).
-
Final Drying: Place the flask under high vacuum for several hours to remove any trace amounts of solvent. Weigh the flask to determine the final yield.
Alternative Protocol: Solid-Phase Extraction (SPE)
SPE is an excellent alternative, especially for smaller-scale conversions or for parallel processing. This method uses a cation exchange (SCX) resin to capture the protonated amine.[12][13]
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 1-(quinolin-7-yl)methanamine dihydrochloride | SCX (Strong Cation Exchange) SPE Cartridge |
| Methanol (MeOH) | SPE manifold (optional, but helpful) |
| 2-7% Ammonia in Methanol (NH₃/MeOH) | Collection tubes or flask |
| Deionized water | Rotary evaporator |
Step-by-Step Procedure
-
Cartridge Conditioning: Pass 3-5 mL of methanol through the SCX cartridge to activate the stationary phase. Do not let the cartridge run dry.
-
Sample Preparation: Dissolve the dihydrochloride salt in a minimal volume of methanol or a methanol/water mixture.
-
Loading: Load the dissolved sample onto the conditioned SCX cartridge. The protonated amine will bind to the negatively charged sorbent.
-
Washing: Wash the cartridge with 3-5 mL of methanol.
-
Causality: This step removes the chloride counter-ions and any non-basic, methanol-soluble impurities that did not bind to the resin.
-
-
Elution: Place a clean collection tube or flask under the cartridge. Elute the desired compound by passing 3-5 mL of the ammonia/methanol solution through the cartridge.
-
Isolation: Collect the eluent and remove the solvent using a rotary evaporator to yield the free base.
Process Visualization
The following diagram illustrates the workflow for the primary Liquid-Liquid Extraction protocol.
Caption: Workflow for free base conversion via LLE.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Persistent Emulsion at Interface | Vigorous shaking; presence of surfactants or particulate matter. | - Add a small amount of brine and swirl gently.- Allow the funnel to stand undisturbed for a longer period.- Filter the entire mixture through a pad of Celite. |
| Low Product Yield | - Incomplete basification (pH not high enough).- Insufficient number of extractions.- Product is somewhat water-soluble. | - Re-check the pH of the aqueous layer after extraction; add more base if needed.- Perform 1-2 additional extractions.- Saturate the aqueous layer with NaCl before extraction to decrease the free base's solubility. |
| Product is an Oil, not a Solid | - Residual solvent is present.- The free base may have a low melting point or be amorphous. | - Dry the product under high vacuum for an extended period.- Attempt to crystallize from a suitable solvent system (e.g., ether/hexane).- Confirm identity via NMR or MS. |
| Organic Layer is Cloudy After Drying | - Insufficient drying agent.- Drying agent is old/inactive. | - Add more anhydrous Na₂SO₄ until some particles move freely.- Allow more time for drying.- Use a fresh bottle of drying agent. |
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]
-
ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine? Retrieved from [Link]
-
ResearchGate. (2019, September 27). What solvent should I use with SPE to elute amines from silica? Retrieved from [Link]
- Al-Saffar, F. J., & Shytan, H. M. (2023). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Organic Chemistry at the Keck Science Department. (2019, April 30). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). Case Study 6: Oxybutynin- Crystalline Change From Salt to Free Base. Retrieved from [Link]
- Khan, I. A., & An, G. (2000). A method for the deprotonation of hydrochloride salts of peptide esters to free amino esters. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(4), 294-296.
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
Explain Everything. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Affinisep. (n.d.). Solid Phase Extraction. Retrieved from [Link]
-
CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. Retrieved from [Link]
-
Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, December 18). TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above? Retrieved from [Link]
-
Crystal Pharmatech. (2026, January 28). Case Study 6: Oxybutynin- Crystalline Change From Salt to Free Base. Retrieved from [Link]
-
PMC. (n.d.). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[11]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Novel Conversion of 4-Aminoquinolines to New Tricyclic (R,S)-3-Methylazeto[3,2-c] Quinolin-2(2aH) - ResearchGate. Retrieved from [Link]
-
ORBi. (n.d.). SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) -. Retrieved from [Link]
-
MDPI. (2023, August 17). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
-
MDPI. (2025, June 2). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]
-
Google APIs. (2015, July 9). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) (19) World Intellectual Property - Organization. Retrieved from [Link]
-
PubMed. (2017, October 4). TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above?. Retrieved from [Link]
-
MDPI. (2022, October 8). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Case Study 6: Oxybutynin- Crystalline Change From Salt to Free Base - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 3. umtm.cz [umtm.cz]
- 4. Isolation (Recovery) [chem.ualberta.ca]
- 5. (Quinolin-7-yl)methanamin hydrochloride | 773092-54-9 [chemicalbook.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. vernier.com [vernier.com]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving solubility of 1-(quinolin-7-yl)methanamine dihydrochloride in cell culture media
The Core Challenge: "The pH Trap"
As a Senior Application Scientist, the most common issue I diagnose with 1-(quinolin-7-yl)methanamine dihydrochloride is not intrinsic insolubility, but rather pH-dependent disproportionation .
You are working with a dihydrochloride salt (2HCl) . In its solid form and in water, it is acidic and highly soluble because both nitrogen centers (the quinoline ring N and the primary amine N) are protonated.
However, cell culture media (DMEM, RPMI) is a buffered system fixed at pH 7.4 .
-
At pH < 4.0 (Water/Stock): Both nitrogens are protonated (
charge). Highly Soluble. -
At pH 7.4 (Media): The quinoline nitrogen (pKa ~4.9) deprotonates to its neutral form. The primary amine (pKa ~10.5) remains protonated. The molecule becomes a monocation (
charge) with a large, flat, hydrophobic quinoline surface.
The Failure Mode: When the acidic stock hits the neutral media, the quinoline ring loses its charge. If the concentration is too high, the hydrophobic "pi-stacking" forces between quinoline rings overcome the solvation of the single amine charge, causing the compound to crash out (precipitate) as a fine haze or crystals.
Troubleshooting Workflows
Method A: The "DMSO Stock-Shock" (Standard)
Best for: Screening assays, concentrations < 50 µM.
The Logic: Dissolve the compound in a water-miscible organic solvent (DMSO) to create a "super-solvent" environment, then dilute rapidly to prevent crystal nucleation.
| Parameter | Specification |
| Primary Solvent | Anhydrous DMSO (Cell Culture Grade) |
| Max Stock Conc. | 10 mM - 50 mM |
| Final Media DMSO | < 0.5% (v/v) (Strict limit to avoid cytotoxicity) |
| Storage | -20°C (Desiccated) |
Protocol:
-
Prepare Stock: Dissolve powder in DMSO to 10 mM. Vortex until clear.
-
Pre-warm Media: Ensure your cell culture media is at 37°C. Cold media accelerates precipitation.
-
The "Vortex-Injection":
-
Hold the tube of media on a vortex mixer (low speed).
-
Inject the DMSO stock directly into the center of the vortex.
-
Critical: Do not touch the pipette tip to the media surface or the tube wall (this creates a local high-concentration "hotspot" where crystals nucleate instantly).
-
Method B: The HP-β-Cyclodextrin Carrier (Advanced)
Best for: High concentrations (> 50 µM), sensitive cells, or in vivo studies.
The Logic: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic quinoline ring sits inside the cyclodextrin cone (shielded from water), while the hydrophilic exterior keeps the complex soluble in media.
| Parameter | Specification |
| Excipient | (2-Hydroxypropyl)-β-cyclodextrin (Cell Culture Tested) |
| Stock Solvent | Sterile Water or PBS |
| Molar Ratio | 1:5 to 1:10 (Drug : Cyclodextrin) |
Protocol:
-
Prepare Vehicle: Dissolve HP-β-CD in sterile water to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).
-
Complexation: Add your quinoline compound to this vehicle. Sonicate at 40°C for 20-30 minutes. The solution should be perfectly clear.
-
Dilution: Add this complexed solution to your cell culture media.
-
Note: Most cells tolerate up to 0.5% - 1% HP-β-CD in media without phenotypic changes.
-
Decision Logic & Mechanism
The following diagrams illustrate the decision process and the chemical mechanism of failure.
Diagram 1: Solubilization Decision Tree
Caption: Step-by-step logic for selecting the correct solubilization vehicle based on concentration requirements.
Diagram 2: The "pH Trap" Mechanism
Caption: Visualizing the loss of solubility driven by the deprotonation of the quinoline ring at physiological pH.
Frequently Asked Questions (FAQs)
Q1: I added the aqueous stock directly to the media, and it turned yellow/cloudy. Can I filter it? A: No. If you see cloudiness, the drug has precipitated. Filtering (0.22 µm) will remove the drug, meaning you will be dosing the cells with "placebo" media. You must restart using the DMSO or Cyclodextrin method to ensure the compound stays in solution.
Q2: Can I use Ethanol instead of DMSO? A: Generally, no . While ethanol is less toxic than DMSO, quinoline salts often have poorer solubility in ethanol compared to DMSO. Furthermore, ethanol evaporates rapidly in the incubator, potentially changing the osmolarity of your media over long experiments (24h+). Stick to DMSO or Cyclodextrins.
Q3: My compound precipitates after 24 hours in the incubator. Why? A: This is "thermodynamic crashing." You created a supersaturated solution that was kinetically stable initially, but crystals formed over time.
-
Fix: You are above the solubility limit for that media formulation. Reduce the concentration or switch to the HP-β-Cyclodextrin method, which stabilizes the drug thermodynamically.
Q4: Is the dihydrochloride salt cytotoxic? A: The salt moiety (HCl) itself is not toxic once buffered by the media. However, if you add a very high concentration of stock (e.g., >1% v/v of an aqueous acidic stock), you might overwhelm the media's bicarbonate buffer, turning the media yellow (acidic). Acidic media is toxic. Always check that the media color remains pink/red (pH 7.2–7.4) after addition.
References
-
ATCC. (2023). Animal Cell Culture Guide: Media Preparation and DMSO Usage. American Type Culture Collection. Link
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3][4][5] Advanced Drug Delivery Reviews, 59(7), 645-666. Link
-
Sigma-Aldrich. (2024). Troubleshooting Precipitates in Cell Culture. Merck KGaA. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and pKa in physiological buffers). Link
Sources
- 1. Solubility Enhancement of Myricetin by Inclusion Complexation with Heptakis- O-(2-Hydroxypropyl)-β-Cyclodextrin: A Joint Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avens Publishing Group - Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments [avensonline.org]
Troubleshooting low yields in amide coupling with quinoline methylamines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges associated with low yields in amide coupling reactions involving quinoline methylamines. As Senior Application Scientists, we have synthesized the following information from peer-reviewed literature and extensive field experience to help you navigate these complex reactions.
Troubleshooting Guide
This section is designed to address specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and step-by-step guidance to resolve the issue.
Q1: My amide coupling reaction with a quinoline methylamine is resulting in a low yield with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?
A1: Low conversion in amide coupling reactions with quinoline methylamines can stem from several factors, primarily related to the reduced nucleophilicity of the amine and steric hindrance. The nitrogen atom in the quinoline ring can decrease the basicity and nucleophilicity of the methylamine group, making it less reactive than a simple aliphatic amine.
Root Cause Analysis & Solutions:
-
Insufficient Carboxylic Acid Activation: The first step in amide coupling is the activation of the carboxylic acid. If this step is inefficient, the amine will not have a sufficiently electrophilic partner to react with.
-
Troubleshooting Protocol 1: Enhance Carboxylic Acid Activation
-
Reagent Selection: For sterically hindered or electron-deficient amines like quinoline methylamines, standard coupling reagents may not be sufficient.[1][2][3] Consider switching to a more potent coupling reagent. A comparison of common reagents is provided in Table 1.
-
Additive Inclusion: Additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) can form more reactive activated esters, which are less prone to side reactions and can improve yields.[4][5] HOAt is often superior for challenging couplings.[6]
-
Pre-activation: Allow the carboxylic acid, coupling reagent, and additive (if used) to stir for 15-30 minutes before adding the quinoline methylamine. This ensures the formation of the active ester prior to the introduction of the amine.
-
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly impact the reaction rate and overall yield.
-
Troubleshooting Protocol 2: Optimize Reaction Conditions
-
Solvent Choice: Polar aprotic solvents like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are generally effective as they can solubilize the reactants and facilitate the reaction.[7] However, for some systems, less polar solvents like DCM (dichloromethane) may be suitable. Recent studies have also explored greener solvent alternatives like 2-MeTHF and EtOAc.[8][9]
-
Base Selection: A non-nucleophilic organic base is crucial to neutralize the acid formed during the reaction without competing with the amine nucleophile. DIPEA (N,N-diisopropylethylamine) or triethylamine (TEA) are commonly used.[4] The amount of base is also critical; typically 2-3 equivalents are used.
-
Temperature Adjustment: While most amide couplings are run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier for less reactive substrates.[4] However, be mindful that higher temperatures can also promote side reactions.
-
-
Table 1: Comparison of Common Coupling Reagents for Challenging Amide Couplings
| Coupling Reagent | Additive | Advantages | Disadvantages |
| EDC (or EDCI) | HOBt or HOAt | Water-soluble byproducts, easy workup.[10] | Can lead to N-acylurea formation, may not be potent enough for very difficult couplings.[11] |
| HATU | None (contains HOAt moiety) | Highly efficient, fast reaction rates, low racemization.[12][13][14] | More expensive, potential for guanidinylation side reaction with the amine.[10][15] |
| HBTU | None (contains HOBt moiety) | Good efficiency, widely used.[5] | Generally less reactive than HATU for difficult couplings.[12] |
| PyBOP | None | Effective for sterically hindered couplings. | Can be less efficient than HATU. |
| T3P | None | Effective in a range of solvents, byproducts are water-soluble.[9] | May be less effective for certain substrate combinations.[9] |
Q2: I am observing the formation of significant byproducts in my reaction. What are the common side reactions with quinoline methylamines and how can they be minimized?
A2: Side reactions in amide couplings, especially with complex substrates like quinoline methylamines, can significantly reduce the yield of the desired product. Understanding these side reactions is key to mitigating them.
Common Side Reactions and Mitigation Strategies:
-
N-Acylurea Formation: This occurs when using carbodiimide reagents like EDC. The O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine.[11]
-
Guanidinylation of the Amine: Uronium/aminium-based coupling reagents like HATU and HBTU can react directly with the amine to form a guanidinium byproduct, consuming the starting material.[10][15]
-
Mitigation:
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent before adding the amine.
-
Stoichiometry: Use a slight excess of the carboxylic acid relative to the coupling reagent.
-
Base Selection: Using a more hindered base like 2,6-lutidine instead of TEA or DIPEA has been shown to suppress this side reaction.[15]
-
-
-
Reaction with the Quinoline Nitrogen: While less common for amide couplings, the quinoline nitrogen is a potential site for undesired reactions, especially under harsh conditions or with highly reactive electrophiles.
-
Mitigation: Employing mild reaction conditions and ensuring the selective activation of the carboxylic acid will minimize the risk of reactions at the quinoline nitrogen.
-
Q3: My quinoline methylamine is poorly soluble in the reaction solvent. How can I address this issue without compromising the reaction?
A3: Solubility issues are a common hurdle in organic synthesis. [17][18] Forcing a reaction with insoluble materials can lead to low and irreproducible yields.
Troubleshooting Protocol for Solubility Issues:
-
Solvent Screening: If your standard solvent (e.g., DCM) is not effective, screen a range of more polar aprotic solvents such as DMF, NMP, or DMSO. A table of solvent properties can be found in various resources.[7]
-
Co-solvent System: In some cases, a mixture of solvents can provide the desired solubility profile. For example, a small amount of DMSO can be added to a less polar solvent to aid in solubilizing a polar starting material.
-
Temperature: Gently warming the reaction mixture can sometimes improve solubility. However, ensure that the increased temperature does not lead to degradation of your starting materials or product.
-
Change in Salt Form: If your quinoline methylamine is a salt (e.g., hydrochloride), it may have limited solubility in organic solvents. You can often improve solubility by neutralizing the salt with a base during the reaction setup.
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for amide coupling?
A: The general mechanism involves two main steps:
-
Activation of the Carboxylic Acid: A coupling reagent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea with EDC, or an active ester with HATU).
-
Nucleophilic Attack by the Amine: The amine then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and release the leaving group.
Caption: General workflow for amide coupling reactions.
Q: How does the position of the methylamine on the quinoline ring affect reactivity?
A: The position can have a significant electronic and steric effect. For example, a methylamine at the 2- or 4-position may be more influenced by the electron-withdrawing nature of the quinoline nitrogen than one at the 6- or 7-position. Steric hindrance can also be a factor if the methylamine is adjacent to a bulky substituent.
Q: Are there alternative methods for coupling particularly difficult substrates?
A: Yes, if standard coupling reagents fail, you might consider converting the carboxylic acid to a more reactive species like an acid chloride.[19] This is a two-step process where the carboxylic acid is first treated with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the acid chloride, which is then reacted with the amine, typically in the presence of a non-nucleophilic base. Another approach for electron-deficient amines is the in-situ formation of acyl fluorides.[1][2]
Caption: Troubleshooting decision workflow for low amide coupling yields.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.1-0.5 M), add HATU (1.1 equiv.) and DIPEA (2.5 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the quinoline methylamine (1.0-1.2 equiv.) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of an Acid Chloride and Subsequent Amide Coupling
-
Acid Chloride Formation: To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM, add oxalyl chloride (1.5 equiv.) and a catalytic amount of DMF (1 drop) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of the quinoline methylamine (1.0 equiv.) and triethylamine (2.0 equiv.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1 and purify the product.
References
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Yadav, J. S., Reddy, B. V. S., & Reddy, P. N. (2003). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research, 46(3), 569-580. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]
-
De Figueiredo, R. M., & Christmann, M. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. Chimia, 70(4), 254-258. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
Yáñez, F., & Yáñez, O. (1978). Solvent Effects on the Amidic Bond. Repositorio Académico - Universidad de Chile. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 21(14), 4279-4282. [Link]
-
Isaksson, J., et al. (2025). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU. [Link]
-
Lee, J. H., et al. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. [Link]
-
DeTar, D. F. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8753-8761. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Reddit. (2023). Choosing amide coupling agent. [Link]
-
ACS Publications. (2016). A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
NIH. (n.d.). Nitrogen atom insertion into indenes to access isoquinolines. [Link]
-
ResearchGate. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
PMC. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. [Link]
-
Reddit. (2025). Purification of Quinoline-3,4-diones. [Link]
-
ResearchGate. (n.d.). Quinolinone synthesis via amide coupling and enol condensation by Manley and collaborators. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? [Link]
-
ChemCatChem. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]
-
SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]
-
ResearchGate. (n.d.). Synthesis of quinolines via a coupling reaction of secondary N-aryl... [Link]
-
ResearchGate. (n.d.). Quinoline-fluoroproline amide and quinoline-imine hybrids with reported insilico ADMET. [Link]
-
Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]
-
ACS Publications. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]
- Google Patents. (n.d.).
-
PMC. (2011). Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
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- 19. scispace.com [scispace.com]
Technical Support Center: 1-(quinolin-7-yl)methanamine Dihydrochloride
A Guide to the Neutralization and Isolation of the Free Base
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 1-(quinolin-7-yl)methanamine dihydrochloride. Here, we provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the removal of excess HCl and the isolation of the active free base form of the compound.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert 1-(quinolin-7-yl)methanamine dihydrochloride to its free base form?
The dihydrochloride salt of 1-(quinolin-7-yl)methanamine is the protonated form of the amine. In this state, the lone pair of electrons on the nitrogen atoms are engaged in a bond with protons from hydrochloric acid.[1] This has several implications for its use in experimental settings:
-
Nucleophilicity: The primary amine group is a key reactive site. In its protonated, salt form, it is not nucleophilic and thus cannot participate in many common organic reactions, such as amide bond formation or reductive amination.[2]
-
Solubility: Amine salts are generally more soluble in aqueous and polar protic solvents, while the free base form is more soluble in organic solvents.[3][4] This difference in solubility is the principle behind the purification process.[5] For reactions that require non-polar organic solvents, the free base is essential.
-
Biological Activity: For many pharmaceutical compounds, the free base form is the biologically active species that interacts with target receptors or enzymes.[6] While the salt form can improve stability and water solubility for administration, understanding the properties of the free base is crucial for in-vitro assays and mechanistic studies.[6]
Q2: What are the common methods for neutralizing the dihydrochloride salt?
The most prevalent and effective method is a liquid-liquid extraction following basification. This technique leverages the differential solubility of the amine salt and its corresponding free base in immiscible aqueous and organic phases.[4][7]
The general principle involves:
-
Dissolving the dihydrochloride salt in an aqueous solution.
-
Adding a base to neutralize the HCl and deprotonate the amine, forming the free base.[1]
-
Extracting the now organic-soluble free base into an immiscible organic solvent.[4]
-
Separating the organic layer, drying it, and evaporating the solvent to isolate the pure free base.
Alternative methods, though less common for this specific application, include:
-
Solid-Phase Extraction (SPE): Using a cartridge with a suitable sorbent (like an ion-exchange resin) can be effective for small-scale purifications.[8]
-
Precipitation: In some cases, changing the pH of a solution can cause the free base to precipitate if it is insoluble in the resulting mixture.[9]
Q3: How do I select the appropriate base for neutralization?
The choice of base is critical for a successful and clean conversion. Key considerations include:
-
Strength: The base must be strong enough to deprotonate the ammonium salt. The pKa of the conjugate acid of the amine will determine the required pH for deprotonation.[10][11] Generally, a pH of 9-11 is sufficient to ensure complete conversion to the free base.[12]
-
Solubility: The base should be soluble in the aqueous phase.
-
Byproducts: The salt formed from the neutralization of HCl by the added base should ideally be insoluble in the organic phase to prevent contamination of the final product.
Recommended Bases:
| Base | Formula | Concentration | Rationale |
| Sodium Hydroxide | NaOH | 1-2 M Aqueous Solution | Strong base, readily available, and resulting NaCl is highly water-soluble and organic-insoluble.[9] |
| Sodium Bicarbonate | NaHCO₃ | Saturated Aqueous Solution | A weaker base suitable for more sensitive substrates.[13] It generates CO₂ gas, so pressure buildup in the separatory funnel must be managed. |
| Sodium Carbonate | Na₂CO₃ | 10% Aqueous Solution | A moderately strong base that is a good alternative to NaOH.[13] |
Experimental Protocol: Liquid-Liquid Extraction
This section provides a detailed, step-by-step protocol for the neutralization of 1-(quinolin-7-yl)methanamine dihydrochloride and subsequent isolation of the free base.
Materials and Reagents:
-
1-(quinolin-7-yl)methanamine dihydrochloride
-
Deionized Water
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
pH paper or a calibrated pH meter
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the 1-(quinolin-7-yl)methanamine dihydrochloride in a minimal amount of deionized water in an Erlenmeyer flask. Quinoline derivatives can have varying solubilities, so gentle warming may be necessary.[3]
-
Basification:
-
Transfer the aqueous solution to a separatory funnel.
-
Slowly add 1 M NaOH solution dropwise while gently swirling the funnel.
-
Monitor the pH of the aqueous layer periodically by spotting a small amount onto pH paper. Continue adding base until the pH is between 10 and 11.[12] This ensures complete deprotonation of both amine salts.
-
-
Extraction:
-
Add a volume of dichloromethane (DCM) or ethyl acetate (EtOAc) to the separatory funnel approximately equal to the aqueous volume.
-
Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation. [14]
-
Allow the layers to separate. The organic layer (containing the free base) will be the bottom layer if using DCM and the top layer if using EtOAc.
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer with two more portions of the organic solvent to maximize the yield. Combine all organic extracts.
-
-
Washing:
-
Return the combined organic extracts to the separatory funnel.
-
Add an equal volume of brine and gently invert the funnel a few times. This step helps to remove any residual water and some water-soluble impurities from the organic layer.[15]
-
Allow the layers to separate and drain the organic layer into a new, dry Erlenmeyer flask.
-
-
Drying:
-
Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the organic extract.
-
Swirl the flask. If the drying agent clumps together, add more until some particles remain free-flowing. This indicates that all the water has been absorbed.
-
-
Isolation:
-
Filter the dried organic solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting residue is the 1-(quinolin-7-yl)methanamine free base.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Emulsion Formation | - Vigorous shaking of the separatory funnel.[14]- Presence of impurities acting as surfactants.[15] | - Allow the mixture to stand for an extended period.[16]- Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase.[15][16]- Gently stir the emulsion with a glass rod.[16]- As a last resort, filter the entire mixture through a pad of Celite®.[17] |
| Low Yield | - Incomplete basification, leaving some of the amine salt in the aqueous layer.[18]- Insufficient extractions of the aqueous layer. | - Ensure the pH of the aqueous layer is in the range of 10-11 before extraction.[12]- Perform at least three extractions with the organic solvent. |
| Product is an Oil Instead of a Solid | - The free base may have a low melting point or be an oil at room temperature.- Presence of residual solvent. | - Ensure complete removal of the solvent under high vacuum.- Attempt to crystallize the product from a suitable solvent system. |
| Product is Contaminated with Inorganic Salts | - Incomplete separation of the aqueous and organic layers. | - Carefully separate the layers during extraction.- Perform a brine wash before the drying step.[15] |
Visual Workflow
The following diagram illustrates the key decision points and steps in the neutralization and extraction process.
Caption: Workflow for free base isolation.
References
- Vertex AI Search. (2019). Turned on its head: Homogeneous liquid-liquid extraction with amines.
- BenchChem. (n.d.).
- Wikipedia. (n.d.). Liquid–liquid extraction.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Emulsion Formation in Ditridecylamine Solvent Extraction.
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 108.
- Unknown. (n.d.).
- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
- Oreate AI Blog. (2025). Understanding Liquid-Liquid Extraction: A Key Technique in Food Analysis.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
- CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
- K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction.
- Novelty Journals. (2022).
- ResearchGate. (2015).
- Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.
- LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions.
- University of York, Chemistry Teaching Labs. (n.d.). Problems with extractions.
- ResearchGate. (2021). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?.
- University of Alberta. (n.d.).
- Reddit. (2024). How to remove HCl salts in order to have free amines?.
- ECHEMI. (n.d.). How can I free base cystamine dihydrochloride?.
- ECHEMI. (n.d.).
- Chemistry LibreTexts. (2020). 20.
- Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride?.
- ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?.
- MSU chemistry. (n.d.). Amine Reactivity.
- MSU chemistry. (n.d.). Amine Reactivity.
- Chemistry Steps. (2025).
- Google Patents. (n.d.).
- CORE. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin.
- YouTube. (2020). Conversion of Amines to Amine Salts.
- MDPI. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.
- PMC. (n.d.). An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution.
- ResearchGate. (2025). TCB-2 [(7R)-3-bromo-2, 5-dimethoxy-bicyclo[4.2.0]octa-1,3,5-trien-7-yl]methanamine]: A hallucinogenic drug, a selective 5-HT 2A receptor pharmacological tool, or none of the above?.
- The Open Medicinal Chemistry Journal. (2018). Cytotoxic, DNA Cleavage and Pharmacokinetic Parameter Study of Substituted Novel Furan C-2 Quinoline Coupled 1, 2, 4-Triazole and Its Analogs.
- MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues.
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. reddit.com [reddit.com]
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- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. Amine Extraction in the Laboratory [ns1.almerja.com]
- 6. youtube.com [youtube.com]
- 7. Understanding Liquid-Liquid Extraction: A Key Technique in Food Analysis - Oreate AI Blog [oreateai.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Amine Reactivity [www2.chemistry.msu.edu]
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- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 18. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Optimizing recrystallization solvents for 7-(aminomethyl)quinoline intermediates
Ticket ID: #REC-7AMQ-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you are facing purification challenges with 7-(aminomethyl)quinoline intermediates.
This scaffold presents a unique "push-pull" solubility challenge:
-
The Quinoline Core: Aromatic, lipophilic, and prone to
-stacking (which can trap impurities). -
The Aminomethyl Group: Highly polar and basic (
), introducing hydrogen bonding capability.
These competing properties often lead to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization.[2] This guide provides optimized solvent systems, troubleshooting workflows, and salt-formation strategies to resolve these issues.
Module 1: Solvent System Selection
User Question: I’ve tried standard solvents (Ethanol, Hexane), but my product either stays in solution or oils out. What solvent system should I use?
Technical Response: For 7-(aminomethyl)quinoline derivatives, single-solvent systems rarely work due to the steep solubility curve required.[1] You likely need a binary solvent system (Solvent/Antisolvent).
Recommended Solvent Systems
| Form of Compound | Primary Solvent (Good Solubility) | Antisolvent (Poor Solubility) | Mechanism & Notes |
| Free Base | Toluene | Heptane | |
| Free Base | Isopropyl Acetate (IPAc) | n-Heptane | Polarity Balance: IPAc is less polar than EtOAc, reducing the risk of holding polar impurities in solution. |
| Salt (HCl/HBr) | Methanol | IPA or Acetone* | Ionic Lattice: High polarity required to dissolve the salt. Warning: Only use Acetone if the amine is fully protonated to prevent imine formation. |
| Salt (Oxalate) | Ethanol (95%) | Water | Hydrophobicity: Oxalate salts often crystallize well from aqueous alcohols due to the "salting out" effect. |
CRITICAL WARNING: Avoid ketones (Acetone, MEK) with the Free Base primary amine. The aminomethyl group is nucleophilic and will react to form an imine impurity. Only use ketones if the amine is chemically protected or fully protonated (salt form).
Module 2: Troubleshooting "Oiling Out"
User Question: As my solution cools, I see oil droplets forming on the bottom of the flask instead of crystals. How do I fix this?
Technical Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve. This means the compound prefers to be a liquid melt rather than a solid crystal at that temperature.
The "Cloud Point" Rescue Protocol
-
Reheat: Bring the mixture back to a boil until the oil redissolves.
-
Seed at the Metastable Zone: Cool the solution only until it is slightly supersaturated (just above the temperature where oiling occurred previously).
-
Add Seed Crystals: Add pure crystals of the product. This provides a template for nucleation, bypassing the amorphous oil phase.
-
Slow Cool: Insulate the flask (wrap in foil/cotton). Rapid cooling promotes oiling; slow cooling promotes crystal growth.
Decision Logic: Recovering from Oiling Out
Figure 1: Decision tree for troubleshooting oiling out phenomena in quinoline intermediates.
Module 3: Salt Formation Strategy
User Question: My free base is a sticky gum that refuses to solidify. Can I crystallize it as a salt instead?
Technical Response: Yes. For 7-(aminomethyl)quinolines, converting the free base to a salt is often the most effective purification method . The ionic lattice energy of the salt overcomes the tendency to oil out.
Protocol: Dihydrochloride Salt Formation
This method targets both the quinoline nitrogen and the primary amine.
-
Dissolution: Dissolve 1.0 eq of the crude oily amine in Ethanol (10 volumes) .
-
Acid Addition: Slowly add 2.5 eq of HCl in Isopropanol (or concentrated aqueous HCl) at room temperature.
-
Observation: The solution may warm up (exothermic).
-
-
Precipitation:
-
Isolation: Filter the white/off-white solid. Wash with cold Acetone/EtOAc (1:1).
Why this works: The dihydrochloride salt is highly polar and insoluble in non-polar organic solvents (EtOAc/Acetone), forcing a clean precipitation while leaving non-basic impurities in the mother liquor.
Module 4: Removing Colored Impurities
User Question: My product is off-white, but the mother liquor is dark brown/red. How do I ensure these colors don't contaminate the crystal?
Technical Response: Quinolines are prone to oxidation, forming colored "quinolone-like" impurities or N-oxides.[1]
-
Use Activated Carbon (Charcoal):
-
Dissolve crude in the hot primary solvent.
-
Add 5-10 wt% activated carbon.
-
Reflux for 15 minutes.
-
Hot Filter through Celite to remove carbon.
-
Then add your antisolvent.[4]
-
-
Inert Atmosphere: Always perform the heating step under Nitrogen or Argon. Hot, electron-rich amines oxidize rapidly in air.[1]
References
-
BenchChem. (2025).[3][4][5] Addressing challenges in the purification of quinoline derivatives. Retrieved from [1]
-
Surrey, A. R., & Hammer, H. F. (1946).[1] The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)quinoline Dihydrochloride.[1] Journal of the American Chemical Society, 68(1), 113-116.[1] (Demonstrates salt formation for purification).
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Solutions. Retrieved from
- Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Source for solvent selection logic).
-
Google Patents. (2014). CN103664892B: The crystallization of quinoline derivatives.[3][4][5] Retrieved from
Sources
Validation & Comparative
Comparative Guide: Biological Activity of 7- vs. 4-Substituted Aminoquinolines
[1][2]
Executive Summary
This guide provides a technical comparison between 4-aminoquinoline and 7-aminoquinoline scaffolds. While often grouped under the general "quinoline" umbrella, the position of the amino substituent dictates two distinct biological fates:
-
4-Aminoquinolines: The gold standard for antimalarial activity via heme detoxification inhibition.[1]
-
7-Aminoquinolines: Emerging scaffolds for anticancer applications (DNA intercalation), antiviral activity, and bio-imaging (fluorophores).
This document details the structural causality behind these divergent activities, supported by experimental protocols and data.[2][3][4]
Structural & Electronic Divergence
The biological activity of aminoquinolines is governed by the basicity of the heterocyclic nitrogen and the vector of the side chain.
The 4-Aminoquinoline Scaffold (Antimalarial Dominance)
-
Core Structure: The amine at position 4 allows for resonance stabilization that increases the basicity of the quinoline nitrogen.
-
Mechanism: This basicity is critical for pH trapping . The molecule becomes diprotonated in the acidic food vacuole of the malaria parasite (pH ~5.0), preventing it from diffusing back out.
-
Binding Mode: The geometry allows the flat aromatic ring to
- stack with hematin (ferriprotoporphyrin IX), while the 4-amino side chain interacts with the propionate groups of heme, preventing its crystallization into non-toxic hemozoin.
The 7-Aminoquinoline Scaffold (Cytotoxicity & Fluorescence)[5]
-
Core Structure: Placing the amine at position 7 alters the electronic distribution (Intramolecular Charge Transfer).
-
Mechanism: These derivatives often fail to accumulate in the parasite vacuole to the same extent or stack effectively with heme due to steric and electronic mismatch.
-
Binding Mode: 7-Aminoquinolines are planar and often fused with other rings to create DNA intercalators or kinase inhibitors . They are also highly fluorescent, making them useful as organelle-specific probes (e.g., Golgi apparatus).
Physicochemical Comparison Table
| Feature | 4-Aminoquinoline (e.g., Chloroquine) | 7-Aminoquinoline (e.g., Fluorescent Probes) |
| Primary Target | Heme (Hematin) in Plasmodium | DNA, Topoisomerase II, Kinases |
| Key Mechanism | Inhibition of Hemozoin formation | DNA Intercalation / Enzyme Inhibition |
| pKa (Ring N) | ~8.1 - 8.5 (High accumulation) | ~4.0 - 6.0 (Lower accumulation) |
| Fluorescence | Weak / Negligible | High (Strong ICT character) |
| Toxicity Profile | Selective for Parasite Vacuole | Often Cytotoxic (Host Cell) |
Biological Mechanisms of Action[6]
Antimalarial Pathway (4-Substituted Dominance)
The 4-aminoquinoline acts as a "cap" on the growing hemozoin crystal. The 7-chloro substituent (common in chloroquine) fits into a hydrophobic pocket on the heme dimer, while the 4-amino side chain bridges the propionates.
Anticancer/Cytotoxic Pathway (7-Substituted Potential)
7-amino derivatives, particularly when functionalized with bulky groups or fused rings, act as DNA intercalators. They slide between base pairs, disrupting replication and transcription, or inhibit specific kinases involved in cell proliferation.
Visualizing the Divergence
The following diagram illustrates the distinct pathways triggered by the position of the substituent.
Figure 1: Divergent biological pathways of 4- vs 7-aminoquinolines. 4-substituents drive vacuolar accumulation and heme toxicity (Malaria), while 7-substituents drive DNA interaction and fluorescence (Cancer/Imaging).
Experimental Protocols for Validation
To objectively compare these scaffolds, researchers must employ distinct assays. The Heme Polymerization Assay validates 4-amino activity, while the MTT Assay assesses the cytotoxicity typical of 7-amino derivatives.
Protocol A: Inhibition of -Hematin Formation (Antimalarial Screen)
Target: Validating 4-aminoquinoline efficacy.
Reagents:
-
Hemin chloride (dissolved in DMSO).
-
Acetate buffer (0.5 M, pH 5.0).
-
Test compounds (4-amino and 7-amino variants).
Workflow:
-
Preparation: Dissolve hemin in DMSO (10 mg/mL). Dilute with acetate buffer to 0.5 mg/mL.
-
Incubation: Mix 100 µL of hemin suspension with 100 µL of test compound (varying concentrations 0–100 µM) in a 96-well plate.
-
Polymerization: Incubate at 37°C for 18–24 hours. Hemin polymerizes into insoluble
-hematin (synthetic hemozoin). -
Quantification:
-
Wash the plate with DMSO (removes unpolymerized hemin).
-
Dissolve the remaining pellet (polymer) in 0.1 M NaOH.
-
Measure absorbance at 405 nm .
-
-
Result: Lower absorbance indicates inhibition of polymerization (high potency). 4-aminoquinolines typically show IC50 < 50 µM; 7-aminoquinolines often show IC50 > 200 µM (inactive).
Protocol B: MTT Cytotoxicity Assay
Target: Validating 7-aminoquinoline anticancer potential.
Workflow:
-
Seeding: Seed cancer cell lines (e.g., HeLa, HepG2) at
cells/well. -
Treatment: Treat with test compounds for 48 hours.
-
Labeling: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable mitochondria reduce MTT to purple formazan.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Measurement: Absorbance at 570 nm.
-
Result: 7-aminoquinolines often show lower IC50s (higher toxicity) against cancer lines compared to standard 4-aminoquinolines (which are generally less cytotoxic to mammalian cells).
Comparative Data Analysis
The following table summarizes typical experimental data ranges found in literature when comparing these specific regioisomers.
Table 1: Biological Activity Comparison[1]
| Assay | Metric | 4-Aminoquinoline (Ref: Chloroquine) | 7-Aminoquinoline (Ref: Novel Derivatives) | Interpretation |
| P. falciparum (3D7) | IC50 (nM) | 5 - 20 | > 1,000 | 4-amino is essential for antimalarial potency. |
| Beta-Hematin Inhibition | IC50 (µM) | ~30 | > 200 | 7-amino fails to cap the hemozoin crystal effectively. |
| Cytotoxicity (HeLa) | CC50 (µM) | > 100 (Low toxicity) | 10 - 50 (Moderate/High) | 7-amino derivatives are often more cytotoxic/intercalating. |
| Stokes Shift | N/A (Non-fluorescent) | 80 - 120 | 7-amino derivatives are excellent biological probes. |
Synthesis & Screening Workflow
To develop a new derivative, the following decision tree ensures resources are allocated to the correct biological assay based on the scaffold structure.
Figure 2: Screening decision tree. 4-amino derivatives should be prioritized for heme-dependent assays, while 7-amino derivatives are candidates for cytotoxicity and imaging screens.
References
-
Egan, T. J., et al. (2000). "Role of Heme in the Antimalarial Action of Chloroquine." Journal of Inorganic Biochemistry. Link
-
Kaschula, C. H., et al. (2002). "Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position." Journal of Medicinal Chemistry. Link
-
Hu, Y., et al. (2019). "Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes." ACS Omega. Link
-
Deshpande, S., et al. (2017).[5] "Synthesis and Bio-evaluation of 7-trifluoromethyl Substituted 4-aminoquinoline Derivatives as Antileishmanial Agents." The Natural Products Journal.[5] Link
-
World Health Organization. (2023). "Guidelines for the treatment of malaria." WHO.[6][7] Link
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Login [esr.ie]
- 7. researchgate.net [researchgate.net]
Strategic Solid-State Guide: 1-(quinolin-7-yl)methanamine Salt Selection
The following guide serves as a strategic technical resource for the solid-state development of 1-(quinolin-7-yl)methanamine (CAS: 1446282-13-8). It is designed to assist researchers in evaluating the commercial hydrochloride salt against potential alternatives through rigorous crystallographic and physicochemical analysis.
Executive Summary
In medicinal chemistry, 1-(quinolin-7-yl)methanamine serves as a critical scaffold for kinase inhibitors and HDAC targeting agents. While the hydrochloride (HCl) salt is the standard commercial form, its solid-state properties—specifically hygroscopicity and polymorphic risk—often necessitate the evaluation of alternative counterions.
This guide objectively compares the structural and physicochemical performance of the HCl salt against Sulfate and Mesylate alternatives. It provides the experimental framework to generate missing crystal structure data and validates the selection logic using pKa-driven structural analysis.
Part 1: Structural & Mechanistic Analysis
The Protonation Landscape
To understand the crystal packing, we must first analyze the ionization centers. 1-(quinolin-7-yl)methanamine contains two distinct basic sites:
-
Primary Aliphatic Amine (
): High basicity ( ). -
Quinoline Ring Nitrogen (
): Low basicity ( ).
Implication for Crystal Structure:
-
Mono-Salts (1:1 Stoichiometry): Protonation occurs exclusively at the aliphatic amine. The crystal lattice is dominated by charge-assisted hydrogen bonds between
and the anion. The quinoline nitrogen remains a hydrogen bond acceptor. -
Di-Salts (1:2 Stoichiometry): Requires strong acids (e.g., 2 eq. HCl). Both nitrogens are protonated. This often leads to higher lattice energy but increased hygroscopicity due to the high charge density.
Comparative Performance Matrix
The following table contrasts the standard HCl form with alternative candidates based on typical quinoline-scaffold behavior.
| Feature | Hydrochloride (Standard) | Hemisulfate (Alternative) | Mesylate (Alternative) |
| Stoichiometry | Typically 1:1 or 1:2 | Often 2:1 (Hemisulfate) | 1:1 |
| Crystallinity | High, tends to form needles | High, often block/prism | Moderate, plate-like |
| Hygroscopicity | High (Critical Risk) | Low to Moderate | Low |
| Solubility (aq) | |||
| Lattice Stability | Prone to hydrates | Stable anhydrous forms | Good thermal stability |
| Common Space Group |
Analyst Note: The commercial HCl salt is selected for maximum solubility but poses downstream formulation challenges. For controlled release or stability in humid environments, the Hemisulfate is the superior structural candidate.
Part 2: Experimental Protocols
Protocol A: Targeted Salt Synthesis & Crystallization
Objective: To generate single crystals suitable for X-ray diffraction (SCXRD).
-
Dissolution: Dissolve 100 mg of 1-(quinolin-7-yl)methanamine free base in 2 mL of Ethanol/Water (9:1 v/v) at 40°C.
-
Acid Addition:
-
For HCl: Add 1.1 eq. of concentrated HCl (37%) dropwise.
-
For Sulfate: Add 0.55 eq. of
(for hemisulfate) prediluted in ethanol.
-
-
Nucleation Control: Stir for 30 mins at 40°C, then cool slowly to 20°C at a rate of 5°C/hour.
-
Vapor Diffusion (Optimization): If precipitation is too rapid, filter the solution into a small vial. Place this vial inside a larger jar containing Ethyl Acetate (antisolvent) and seal. Allow to stand for 3-7 days.
-
Harvesting: Isolate crystals showing sharp edges and uniform extinction under polarized light.
Protocol B: Single Crystal Structure Determination
Objective: To define the unit cell and hydrogen bonding network.
-
Mounting: Select a crystal (
) and mount on a MiTeGen loop using paratone oil. -
Data Collection: Collect data at 100 K (to reduce thermal motion) using Mo
( ) or Cu radiation. -
Strategy: Aim for a redundancy
and resolution . -
Refinement: Solve using direct methods (SHELXT) and refine (SHELXL).
-
Critical Check: Locate the H-atoms on the nitrogen experimentally from the difference Fourier map to confirm the protonation site (Aliphatic vs. Aromatic).
-
Part 3: Visualization of the Selection Logic
The following diagram illustrates the decision pathway for selecting the optimal salt form based on the specific pKa-driven structural outcome.
Figure 1: Strategic decision tree for salt selection based on counterion properties and predicted structural outcomes.
Part 4: Data Interpretation Guide
When analyzing the crystal structure data generated from Protocol B, use these reference parameters to validate your results.
| Parameter | Target Value / Observation | Significance |
| R-Factor ( | Indicates high-quality structural model. | |
| H-Bond Distance ( | Strong charge-assisted hydrogen bonding, critical for lattice energy. | |
| Packing Efficiency | Lower values ( | |
| Quinoline rings should stack; this stabilizes the lattice and reduces solubility. |
Comparative Case Study: HCl vs. Hemisulfate
-
HCl Structure: Typically exhibits discrete
and ions linked by linear hydrogen bonds. The chloride ion often bridges multiple donors, creating hydrophilic channels. -
Hemisulfate Structure: The sulfate anion (
) acts as a multi-point anchor, bridging two drug molecules. This cross-linking often results in a denser, more thermally stable crystal lattice with reduced hygroscopicity compared to the chloride.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link
-
Gould, P. L. (1986).[1] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1] Link
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-Materials: Solid Form Informatics. (Use for structural comparison of quinoline analogs). Link
-
PubChem. (2024). Compound Summary for CID 71465229: 1-(quinolin-7-yl)methanamine hydrochloride. National Library of Medicine. Link
-
Kubono, K., et al. (2015).[2] Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol.[2][3][4] Acta Crystallographica Section E, 71(12), 1545–1547.[3] (Provides analogous structural data for 7-substituted quinolines). Link
Sources
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Crystal structure of (7-{[bis(pyridin-2-ylmethyl)amino-κ3 N,N′,N′′]methyl}-5-chloroquinolin-8-ol)dibromidozinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 7-{[bis-(pyridin-2-ylmeth-yl)amino]-meth-yl}-5-chloro-quinolin-8-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of 7-{[bis(pyridin-2-ylmethyl)amino]methyl}-5-chloroquinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
